molecular formula C15H11ClN2O2S B13718610 2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione CAS No. 887581-60-4

2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione

Cat. No.: B13718610
CAS No.: 887581-60-4
M. Wt: 318.8 g/mol
InChI Key: ZYJWPOHGCSBGLR-UHFFFAOYSA-N
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Description

2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione typically involves the reaction of 2-chlorobenzothiazole with a suitable isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and ultimately affecting the overall physiological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-benzothiazol-6-yl)-acetic acid
  • 2-(2-Chloro-benzothiazol-6-yl)-acetonitrile
  • N-(2-Chloro-benzothiazol-6-yl)-succinamic acid

Uniqueness

2-(2-Chloro-benzothiazol-6-yl)-4,5,6,7-tetrahydro-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydro-isoindole moiety, combined with the benzothiazole ring, provides a unique scaffold that can interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

887581-60-4

Molecular Formula

C15H11ClN2O2S

Molecular Weight

318.8 g/mol

IUPAC Name

2-(2-chloro-1,3-benzothiazol-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C15H11ClN2O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h5-7H,1-4H2

InChI Key

ZYJWPOHGCSBGLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)Cl

Origin of Product

United States

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